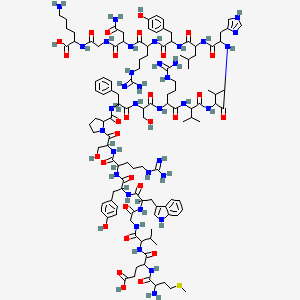
160543-97-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Glycoprotein (276-286) has several scientific research applications:
Immunology: It is used to study the immune response, particularly the role of cytotoxic T-lymphocytes in recognizing viral peptides.
Virology: Researchers use this peptide to understand the mechanisms of viral infection and immune evasion by the lymphocytic choriomeningitis virus.
Drug Development: The peptide serves as a model for developing antiviral drugs and vaccines targeting viral glycoproteins
Métodos De Preparación
The synthesis of Glycoprotein (276-286) involves peptide synthesis techniques, typically using solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Análisis De Reacciones Químicas
Glycoprotein (276-286) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the cysteine residue, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction
Mecanismo De Acción
The mechanism of action of Glycoprotein (276-286) involves its recognition by cytotoxic T-lymphocytes. The peptide binds to major histocompatibility complex class I molecules on the surface of infected cells, presenting the viral peptide to T-lymphocytes. This interaction triggers an immune response, leading to the destruction of infected cells .
Comparación Con Compuestos Similares
Glycoprotein (276-286) can be compared with other viral peptides used in immunological research. Similar compounds include:
Glycoprotein (33-41): Another peptide derived from the lymphocytic choriomeningitis virus, corresponding to amino acids 33-41.
Nucleoprotein (396-404): A peptide derived from the influenza virus nucleoprotein, corresponding to amino acids 396-404. Glycoprotein (276-286) is unique due to its specific sequence and its role in studying the immune response to the lymphocytic choriomeningitis virus
Propiedades
Número CAS |
160543-97-5 |
|---|---|
Fórmula molecular |
C₄₆H₇₀N₁₂O₁₇S |
Peso molecular |
1095.18 |
Secuencia |
One Letter Code: SGVENPGGYCL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612600.png)


